3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane
Overview
Description
3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of an epoxy group and a perfluorinated alkyl ether chain. The compound’s molecular formula is C8H8F8O2, and it has a molecular weight of 288.12 g/mol . The presence of fluorine atoms imparts significant chemical stability and resistance to degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane typically involves the reaction of 1H,1H,5H-Octafluoropentanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the epoxypropane derivative . The reaction conditions generally include:
- Temperature: 50-70°C
- Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the epoxy group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols under mild conditions (room temperature to 50°C).
Oxidation: Reagents like hydrogen peroxide or peracids at room temperature.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Major Products Formed
Nucleophilic substitution: Formation of glycols, amino alcohols, or thioethers.
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane involves its interaction with nucleophiles, leading to the opening of the epoxy ring. This reaction is facilitated by the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the epoxy carbon atoms. The compound can target various molecular pathways depending on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,5H-Octafluoropentyl acrylate
- 1H,1H,5H-Octafluoropentyl methacrylate
- 3-(Perfluoro-n-hexyl)-1,2-propenoxide
Uniqueness
3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane is unique due to its combination of an epoxy group and a perfluorinated alkyl ether chain. This structure imparts both high reactivity and chemical stability, making it suitable for a wide range of applications. In comparison, similar compounds like 1H,1H,5H-Octafluoropentyl acrylate and methacrylate lack the epoxy functionality, limiting their reactivity in certain chemical processes .
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluoropentoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F8O2/c9-5(10)7(13,14)8(15,16)6(11,12)3-17-1-4-2-18-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABHRPSATHTFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379732 | |
Record name | 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19932-27-5 | |
Record name | 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19932-27-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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